molecular formula C11H10N2O B8593138 4-Hydroxymethyl-2,2'-bipyridine

4-Hydroxymethyl-2,2'-bipyridine

Cat. No. B8593138
M. Wt: 186.21 g/mol
InChI Key: AYEXPGNGCPHGFE-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A cooled (−10° C.) suspension of LiAlH4 (40 mg; 1.05 mmol) in anh. THF (3 ml) was treated with a solution of methyl[2,2′-bipyridine]-4-carboxylate (205 mg; 0.95 mmol) in anh. THF (2 ml). The mixture was further stirred at −10° C. for 5 min., and then at rt for 20 min. Water (40 μl), 15% aq. NaOH (40 μl), and water (0.12 ml) were then successively added, and the resulting mixture was further stirred at rt for 1 h. Filtration, concentration to dryness under reduced pressure, and additional drying under HV afforded [2,2′-bipyridin]-4-ylmethanol as a colorless solid. LC-MS (conditions A): tR=0.25 min.; [M+H]+: 187.14 g/mol.
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 μL
Type
reactant
Reaction Step Three
Name
Quantity
40 μL
Type
reactant
Reaction Step Three
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9]([C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)[CH:12]=1)=O.O.[OH-].[Na+]>C1COCC1>[N:14]1[CH:15]=[CH:16][C:11]([CH2:9][OH:8])=[CH:12][C:13]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
205 mg
Type
reactant
Smiles
COC(=O)C1=CC(=NC=C1)C1=NC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
40 μL
Type
reactant
Smiles
O
Name
Quantity
40 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was further stirred at −10° C. for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
WAIT
Type
WAIT
Details
at rt for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the resulting mixture was further stirred at rt for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration, concentration to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
additional drying under HV

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C(C=C(C=C1)CO)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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